Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
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Overview
Description
Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound that belongs to the class of esters It is derived from 1-hydroxytetralin-1-carboxylic acid and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized through the esterification of 1-hydroxytetralin-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of 1-hydroxytetralin-1-carboxylic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and advanced separation techniques, such as distillation or crystallization, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-hydroxytetralin-1-carboxylic acid methyl ester involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of metabolites that exert specific effects. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
1-Hydroxytetralin-1-carboxylic acid ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
1-Hydroxytetralin-1-carboxylic acid propyl ester: Contains a propyl group, leading to different physical and chemical properties.
1-Hydroxytetralin-1-carboxylic acid butyl ester: Features a butyl group, which affects its reactivity and applications.
Uniqueness: Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. Its methyl ester group makes it more volatile and less hydrophobic compared to longer-chain esters, influencing its behavior in various chemical and biological contexts.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-11(13)12(14)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,14H,4,6,8H2,1H3 |
InChI Key |
UOVBMTIOIQCVBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC2=CC=CC=C21)O |
Origin of Product |
United States |
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